molecular formula C14H19ClN2O2 B1402878 tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride CAS No. 1401425-66-8

tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Cat. No. B1402878
M. Wt: 282.76 g/mol
InChI Key: TUQJOGCPYFUOFJ-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring . The “tert-butyl” and “carboxylate” groups suggest that this compound may be a derivative of indole with substitutions at the 6th and 1st positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as the Fischer indole synthesis, or by alkylation of existing indole structures . The tert-butyl group could potentially be introduced through a reaction with tert-butyl alcohol under suitable conditions .


Molecular Structure Analysis

The molecular structure of this compound, as with all indoles, is likely to be planar for the indole portion of the molecule. The presence of the tert-butyl group may introduce some steric hindrance .


Chemical Reactions Analysis

Indoles are known to undergo electrophilic substitution reactions, especially at the C3 position . The presence of the tert-butyl group may affect the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Indoles generally have high boiling points due to the presence of the aromatic ring .

Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis Methods : Research shows the synthesis of related compounds using starting materials like tert-butyl 4-oxopiperidine-1-carboxylate and other components, leading to the synthesis of Schiff base compounds with potential biological activity Çolak, N., et al. (2021).
  • Characterization Techniques : The characterization of similar compounds using spectroscopic methods like FTIR, 1H, and 13C NMR has been documented, providing insights into the structural and molecular properties Çolak, N., et al. (2021).

2. Catalytic Applications

  • Oxidation Reactions : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound, has been used as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols Shen, S., et al. (2012).

3. Molecular Structure Analysis

  • Crystallographic Analysis : X-ray studies of related compounds have provided detailed insights into the molecular and crystal structure, elucidating key aspects like intramolecular hydrogen bonding Moriguchi, T., et al. (2014).
  • DFT Studies : Density Functional Theory (DFT) analyses are used to explore the electronic properties and reactivity of similar molecules, enhancing understanding of their chemical behavior Boraei, A., et al. (2021).

4. Synthetic Routes for Analogues

  • Synthesis of Esters and Derivatives : The synthesis of tert-butyl esters of indole carboxylic acids and their derivatives has been achieved, which can be applied to the synthesis of similar compounds Fritsche, A., et al. (2006).
  • Spirocyclic and Heterocyclic Compounds : Methods for creating spirocyclic indoline lactone and related structures have been developed, which could be adapted for the synthesis of tert-butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride derivatives Hodges, J. C., et al. (2004).

Safety And Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. While specific safety data for this compound is not available, similar compounds may cause skin and eye irritation, and may be harmful if ingested or inhaled .

Future Directions

The future directions for this compound would depend on its specific applications. Indoles are a focus of much research due to their prevalence in natural products and potential pharmaceutical applications .

properties

IUPAC Name

tert-butyl 6-(aminomethyl)indole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16;/h4-8H,9,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQJOGCPYFUOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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